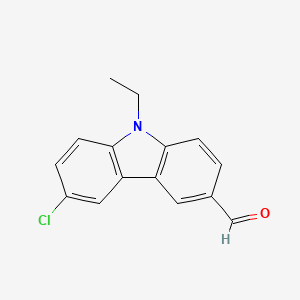![molecular formula C14H23NO3SSi B14380457 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine CAS No. 88534-26-3](/img/structure/B14380457.png)
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine is an organosulfur compound that features a morpholine ring substituted with a phenyl(trimethylsilyl)methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with phenyl(trimethylsilyl)methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenyl(trimethylsilyl)methanesulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
科学研究应用
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl(trimethylsilyl)methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar types of reactions.
Tosyl Chloride: Another sulfonyl chloride with a toluene group instead of the phenyl(trimethylsilyl) group.
Phenylboronic Acid: Used in similar organic synthesis reactions, particularly in Suzuki-Miyaura coupling.
Uniqueness
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
属性
CAS 编号 |
88534-26-3 |
|---|---|
分子式 |
C14H23NO3SSi |
分子量 |
313.49 g/mol |
IUPAC 名称 |
trimethyl-[morpholin-4-ylsulfonyl(phenyl)methyl]silane |
InChI |
InChI=1S/C14H23NO3SSi/c1-20(2,3)14(13-7-5-4-6-8-13)19(16,17)15-9-11-18-12-10-15/h4-8,14H,9-12H2,1-3H3 |
InChI 键 |
NKXUKFMKOQDYOF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)S(=O)(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


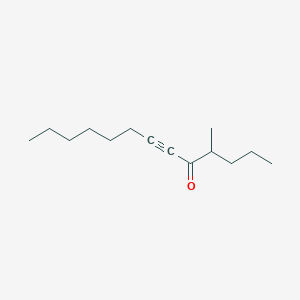
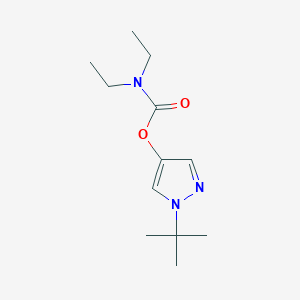
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
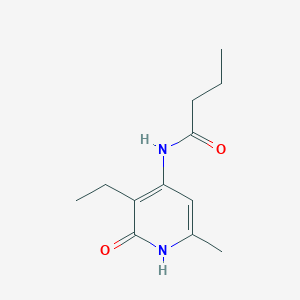
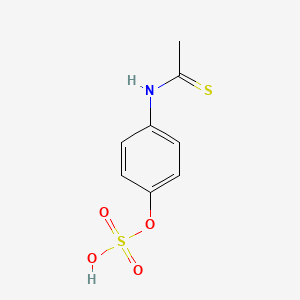
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)



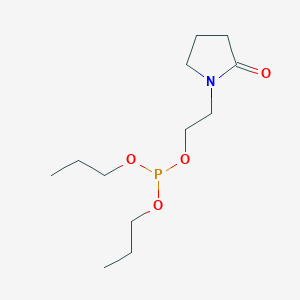
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
